N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide
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Description
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.37. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis and Chemical Reactivity
Researchers have developed innovative approaches to synthesize and utilize the dibenzo[b,f][1,4]oxazepin scaffold, which is closely related to the compound . For instance, the facile access to dibenzoxepino[4,5]-fused heterocycles through heteroaromatic annulation studies highlights the versatility of dibenzoxepin derivatives in constructing complex molecular architectures. This methodology enables the efficient annulation of various heterocycles, demonstrating the compound's potential as a synthon for regiospecific annulations (Kumar, Ila, & Junjappa, 2007).
Pharmacological Potential
Explorations into the pharmacological applications of dibenzo[b,f][1,4]oxazepin derivatives have shown promising results. For example, novel [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of human carbonic anhydrases, highlighting the potential therapeutic relevance of these compounds. The primary sulfonamide functionality is crucial for both the construction of the [1,4]oxazepine ring and its activity as a carbonic anhydrase inhibitor, indicating a dual role in the synthesis and pharmacological activity (Sapegin et al., 2018).
Environmental and Analytical Applications
The compound's structural motif has been utilized in environmental and analytical chemistry, demonstrating its broad applicability. For instance, novel procedures for the simultaneous determination of emerging contaminants, including benzotriazole, benzothiazole, and benzenesulfonamide compounds, in environmental samples leverage the chemical properties of related sulfonamide derivatives. This research underscores the utility of dibenzo[b,f][1,4]oxazepin and its derivatives in developing analytical methodologies for environmental monitoring (Speltini et al., 2016).
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-23(20,21)18-11-5-7-14-12(9-11)16(19)17-13-8-10(2)4-6-15(13)22-14/h4-9,18H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDCRDHGDCYYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.